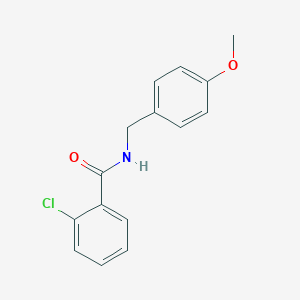
2-chloro-N-(4-methoxybenzyl)benzamide
Overview
Description
Scientific Research Applications
Amidine Protection in Library Synthesis
The utility of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection of amidinonaphthol, facilitating the synthesis of substituted benzamidines, highlights its application in multiparallel solution phase synthesis. This method benefits from mild deprotection conditions and ease of introducing the 4-methoxybenzyloxycarbonyl group (Bailey et al., 1999).
Selective Dopamine Receptor Antagonism
A study on a new substituted benzamide, Spectramide, demonstrates its potent and selective antagonistic effects on D2 dopamine receptors in rat striatal homogenates. This compound, labeled with 125I, shows promise as a tool for studying dopamine D2 receptors using PET or SPECT (Sánchez-Roa et al., 1989).
Enantioselective Synthesis
The N-methoxy-N-methylamide derived from (S)-methylpyroglutamate showcases the ability of such compounds for the enantioselective synthesis of piperidines, which are important in medicinal chemistry (Calvez et al., 1998).
Antioxidant Study
Capsaicin analogs, including N-(4-hydroxy-3-methoxybenzyl)acetamide and benzamide, were analyzed for their antioxidant properties. DFT methods and IR spectroscopy provided insights into the stability and reactivity of various radicals formed by these compounds, contributing to the understanding of antioxidant mechanisms (Yancheva et al., 2020).
Gastrokinetic Agents
Research on 4-amino-5-chloro-2-methoxy and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides showed their potent in vivo gastrokinetic activity. These compounds were found to be free from dopamine D2 receptor antagonistic activity, indicating their potential as gastrokinetic agents (Kato et al., 1992).
Antiproliferative Effects on Cancer Cells
Studies on N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives revealed their antiproliferative activities against melanoma and hematopoietic cell lines. These findings are significant in the search for new antiproliferative agents in cancer treatment (Kim et al., 2011).
Photocatalytic Oxidation
A study on the photocatalytic oxidation of benzyl alcohol and its derivatives, like 4-methoxybenzyl alcohol, on a TiO2 photocatalyst under O2 atmosphere, revealed high conversion and selectivity into corresponding aldehydes. This research provides insights into photocatalytic reactions and their mechanisms (Higashimoto et al., 2009).
properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYXKXJZWPWTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



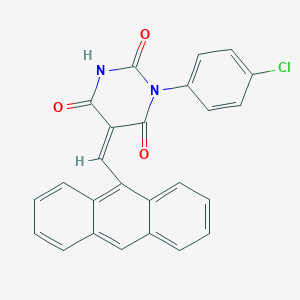
![1-(4-bromophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398363.png)
![N'-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)-2-hydroxybenzohydrazide](/img/structure/B398365.png)
![N'-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)-4-(dimethylamino)benzohydrazide](/img/structure/B398366.png)
![1-[(2,5-Dimethylphenyl)imino]-4,4-dimethyl-2-penten-3-ol](/img/structure/B398369.png)
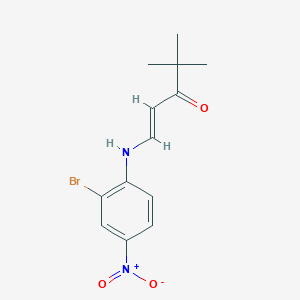
![N-[3-hydrazino-3-oxo-2-(2-thienyl)-1-propenyl]benzamide](/img/structure/B398371.png)
![2-[2-Nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B398372.png)
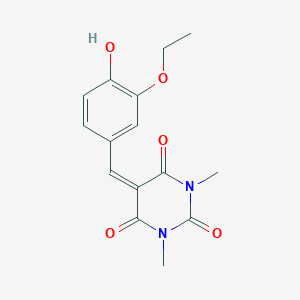
![8-(dimethylamino)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B398376.png)
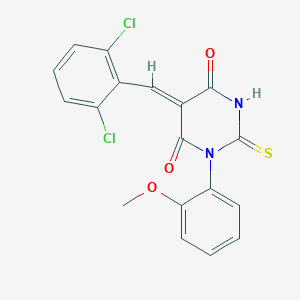
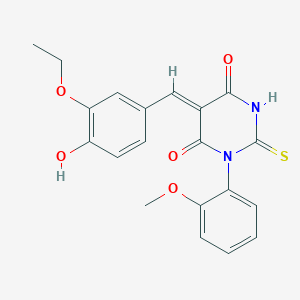
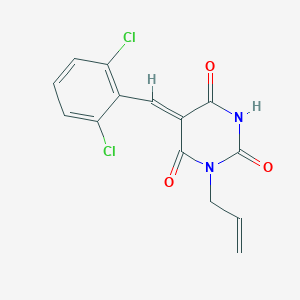
![2-(methylsulfanyl)-9H-pyrimido[4,5-b]indole](/img/structure/B398382.png)